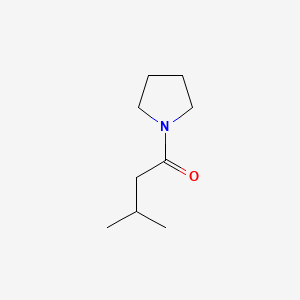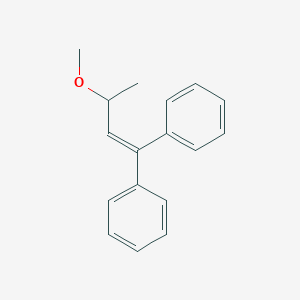
Benzene, 1,1'-(3-methoxy-1-butenylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(3-methoxy-1-butenylidene)bis-: is an organic compound with the molecular formula C17H18O This compound features a benzene ring substituted with a 3-methoxy-1-butenylidene group, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(3-methoxy-1-butenylidene)bis- can be achieved through several methods. One common approach involves the reaction of benzhydrylidene-cyclopropane with triethoxysilane in the presence of a rhodium catalyst (Rh(PPh3)Cl) and toluene as a solvent. The reaction is carried out at 80°C for 40 hours, yielding the desired compound with a yield of approximately 43% .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,1’-(3-methoxy-1-butenylidene)bis- are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,1’-(3-methoxy-1-butenylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Brominated or sulfonated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-(3-methoxy-1-butenylidene)bis- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(3-methoxy-1-butenylidene)bis- involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems. Additionally, the methoxy and butenylidene groups can engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
- Benzene, 1-chloro-3-methoxy-
- Benzene, 1-methoxy-3-methyl-
- Benzene, 1,1’-(1-butenylidene)bis-
Comparison: Benzene, 1,1’-(3-methoxy-1-butenylidene)bis- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of aromaticity and functional group reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
57766-99-1 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
(3-methoxy-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C17H18O/c1-14(18-2)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clé InChI |
CXZCEUXNQPWNII-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


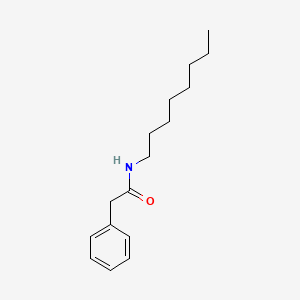

![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)
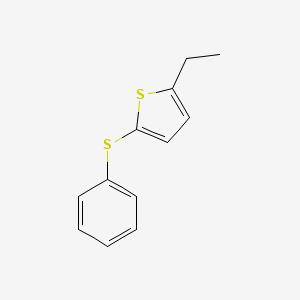
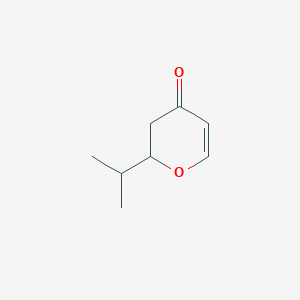
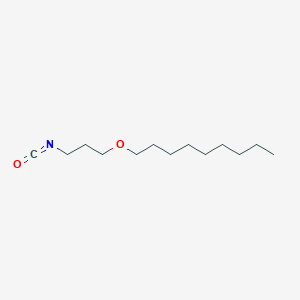
![1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14608234.png)
